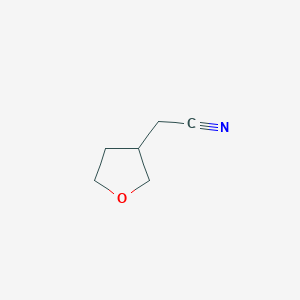

2-(Tetrahydrofuran-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

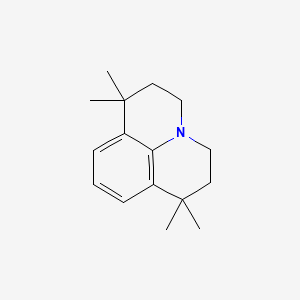

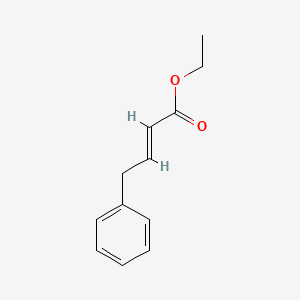

2-(Tetrahydrofuran-3-yl)acetonitrile, also known as THFAN, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of research and industry. It is also known by other synonyms such as Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran .

Synthesis Analysis

The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile involves the stereospecific epoxidation of bishomoallylic alcohol using VO (acac)2 . The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles .Molecular Structure Analysis

The molecular formula of 2-(Tetrahydrofuran-3-yl)acetonitrile is C6H9NO, and its molecular weight is 111.14 g/mol . The InChI key for this compound is LSCVJPYMXOAEPX-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles . The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system, the equimolar tetrahydrofuran–acetonitrile–chloroform mixture is experimentally studied .Physical And Chemical Properties Analysis

2-(Tetrahydrofuran-3-yl)acetonitrile is a colorless to light yellow to light orange clear liquid . It has a boiling point of 92 °C/13 mmHg and a specific gravity of 1.02 at 20°C . It is sealed in dry and stored at room temperature .Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis

An efficient synthetic procedure has been developed for the preparation of fused 2,3-dihydrofuran derivatives, demonstrating the utility of 2-(Tetrahydrofuran-3-yl)acetonitrile in generating trans isomers of 2,3-dihydrofurans through a tandem reaction facilitated by pyridinium ylide (Qifang Wang, Hong Hou, L. Hui, & Chaoguo Yan, 2009).

Reactions with Tertiary Amines

Studies on 2-(2-hetaryl)-2-(tetrahydrofuran-2-ylidene)acetonitriles reveal their reactions with tertiary amines, leading to compounds with bipolar structures, which indicates their potential in creating complex organic structures (D. Milokhov et al., 2013).

Photosolvation Reactions

Research involving acetonitrile and tetrahydrofuran solutions under irradiation highlights the photosolvation reactions, where a solvent molecule replaces a bromide, showcasing the reactivity of such solvent environments (Jessica L. Cohen & P. Hoggard, 2009).

Chromogenic Signalling of Water Content

The development of chromogenic probes for signaling water content in organic solvents like acetonitrile and tetrahydrofuran demonstrates the application of 2-(Tetrahydrofuran-3-yl)acetonitrile derivatives in analytical chemistry (Youn Hwan Kim et al., 2012).

Solvent Effects on Binding Modes

Investigations into the solvent-dependent binding modes of a rhodamine-azacrown based fluorescent probe for metal cations further illustrate the versatile applications of tetrahydrofuran derivatives in sensing and detection technologies (Xinxiu Fang et al., 2014).

Wirkmechanismus

The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides involves nucleophilic attack directed at the carbon atom at position 5 of the tetrahydrofuranylidene ring, resulting in the formation of bipolar compounds . The formation of three alternative structures is possible as the result of intramolecular alkylation in 2-azolylidene-6-chloro-2-oxohexanenitriles .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer . It is highly flammable and should be stored protected from moisture and light .

Eigenschaften

IUPAC Name |

2-(oxolan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNLNUQZBGAUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydrofuran-3-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)